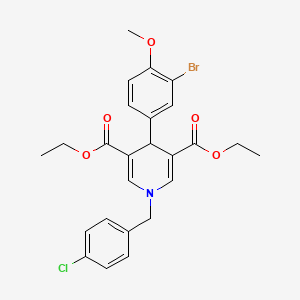![molecular formula C19H24Cl2N4O B6024268 N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)
N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDU and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CDU is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. This enzyme plays a key role in regulating various cellular processes, including cell growth and proliferation. By inhibiting CK2, CDU may be able to alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
CDU has been found to have a wide range of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In neuroscience, CDU has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, CDU has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the key advantages of CDU is its versatility. It has been found to have applications in a wide range of research areas, making it a valuable tool for many scientists. Additionally, CDU is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of CDU in lab experiments. One of the main limitations is its potential toxicity. CDU has been found to be toxic to some cell lines, and caution should be taken when working with this compound.
将来の方向性
There are many potential future directions for the use of CDU in scientific research. One area of interest is in the development of new cancer therapies. CDU has shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, CDU may have potential applications in the treatment of neurodegenerative diseases and autoimmune diseases. Further research is needed to explore these potential applications and to better understand the mechanism of action of CDU. Overall, CDU is a promising compound with many potential applications in scientific research.
合成法
The synthesis of CDU involves the reaction of 2,6-dichlorobenzylamine with cyclohexyl isocyanate, followed by the addition of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The resulting product is then treated with hydrochloric acid to yield the final CDU compound.
科学的研究の応用
CDU has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas of research where CDU has been used include cancer research, neuroscience, and immunology.
特性
IUPAC Name |
1-cyclohexyl-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N4O/c1-12-18(23-19(26)22-14-7-4-3-5-8-14)13(2)25(24-12)11-15-16(20)9-6-10-17(15)21/h6,9-10,14H,3-5,7-8,11H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVLTTFGAGKOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B6024283.png)
![3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B6024286.png)